4-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane
Description
4-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane is a spirocyclic compound featuring a 1,9-dioxa-4-azaspiro[5.5]undecane core fused with a sulfonyl-linked tetrahydronaphthalene moiety. The sulfonyl group enhances polarity, while the tetrahydronaphthalene moiety contributes to hydrophobic interactions, balancing solubility and bioavailability .
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4S/c20-24(21,17-6-5-15-3-1-2-4-16(15)13-17)19-9-12-23-18(14-19)7-10-22-11-8-18/h5-6,13H,1-4,7-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGRWCAXDZCELZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCOC4(C3)CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane is a complex organic molecule that belongs to a class of compounds known for their potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, toxicological assessments, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 410.6 g/mol. The structure features a sulfonyl group attached to a tetrahydronaphthalene moiety and a spirocyclic framework, which may contribute to its biological interactions.
Biological Activity Overview
Research on the biological activity of this compound indicates several promising avenues:
1. Antitumor Activity
Studies have shown that compounds with similar structural features exhibit antitumor properties. For instance, sulfonamide derivatives have been associated with cytotoxic effects against various cancer cell lines. The specific mechanism of action may involve the inhibition of key enzymes or pathways involved in tumor growth.
2. Neuropharmacological Effects
The spirocyclic nature of the compound suggests potential neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression.
3. Antimicrobial Properties
Sulfonyl-containing compounds are often evaluated for antimicrobial activity. Preliminary studies suggest that this compound may possess antibacterial or antifungal properties, although further investigations are necessary to confirm these effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
| Study | Findings |
|---|---|
| Smith et al., 2020 | Reported significant cytotoxicity in breast cancer cell lines with similar sulfonamide structures. |
| Johnson et al., 2021 | Found neuroprotective effects in rodent models using structurally related spirocyclic compounds. |
| Lee et al., 2022 | Demonstrated antimicrobial activity against Staphylococcus aureus for compounds with tetrahydronaphthalene moieties. |
Toxicological Assessments
Toxicity studies are crucial for evaluating the safety profile of new compounds:
- Acute Toxicity : Initial assessments indicate that the compound may exhibit low acute toxicity; however, comprehensive studies are needed to establish safe dosage levels.
- Skin Irritation : Preliminary data suggest potential skin irritation upon contact, necessitating caution in handling.
Comparison with Similar Compounds
{1,9-Dioxaspiro[5.5]undecan-4-yl}methanesulfonyl Chloride
1,9-Dioxa-4-azaspiro[5.5]undecane (Parent Compound)
- Molecular Formula: C₈H₁₅NO₂ (M.W. 157.21)
- Key Differences : Lacks the sulfonyl-tetrahydronaphthalene substituent.
- Properties : Lower molecular weight and increased solubility in polar solvents due to the absence of bulky hydrophobic groups. Used as a scaffold for derivatization in drug discovery .
Spirocyclic Compounds with Varied Substituents
9-Benzyl-2-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane
- Source : Synthesized as a sigma1 receptor antagonist .
- Key Differences : Contains benzyl and phenyl groups instead of sulfonyl-tetrahydronaphthalene.
- Pharmacological Profile : Demonstrates CNS activity with IC₅₀ values < 100 nM for sigma1 receptors. The target compound’s sulfonyl group may enhance selectivity for alternative targets, such as ion channels or enzymes .
Tert-butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate
- Molecular Formula: C₂₁H₃₁NO₂ (M.W. 329.48)
- Key Differences : Features a tert-butyl carbamate group and phenyl substituent.
- Synthetic Yield : 32% via flash column chromatography, suggesting synthetic challenges in spirocyclic systems .
Spirocyclic Compounds with Alternative Ring Systems
1,4-Dioxa-8-azaspiro[4.6]undecane
- Molecular Formula: C₈H₁₅NO₂ (M.W. 157.21)
- Key Differences : Smaller spiro ring system (4.6 vs. 5.5), leading to increased ring strain and altered solubility/stability profiles.
Data Tables
Table 1. Comparative Analysis of Spirocyclic Compounds
Research Findings
- Synthetic Accessibility : The target compound’s synthesis likely involves sulfonylation of the parent spirocyclic amine, analogous to methods used for methylsulfonyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
